molecular formula C10H12ClN5O4 B14063524 5'-Chloro-5-deoxy-guanosine

5'-Chloro-5-deoxy-guanosine

Cat. No.: B14063524
M. Wt: 301.69 g/mol
InChI Key: YBIZLKQGKRXLAZ-UHFFFAOYSA-N
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Description

5'-Chloro-5-deoxy-guanosine is a synthetic nucleoside analog of deoxyguanosine, one of the fundamental building blocks of DNA . This modified nucleoside is offered for research purposes to investigate pathways of nucleoside metabolism and the biological impact of chlorinated DNA precursors. Research into related chlorinated nucleosides, such as 8-chloro-2'-deoxyguanosine, suggests that such compounds can be formed endogenously through reactions with hypochlorous acid (HOCl) produced by the myeloperoxidase system of activated neutrophils during inflammatory responses . Consequently, 5'-Chloro-5-deoxy-guanosine may serve as a valuable tool for studying inflammation-driven DNA damage, oxidative stress, and the resulting genomic instability. The chlorination of guanosine bases is an area of interest in the pathophysiology of various human diseases associated with inflammation and tobacco habits . This product is intended for research use only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the current scientific literature for specific applications in their field, such as neurogenomics or the study of purine metabolism disorders .

Properties

Molecular Formula

C10H12ClN5O4

Molecular Weight

301.69 g/mol

IUPAC Name

2-amino-9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12ClN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19)

InChI Key

YBIZLKQGKRXLAZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CCl)O)O)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Direct Chlorination Using Thionyl Chloride

Reaction Mechanism and Cyclic Intermediate Formation

Thionyl chloride (SOCl₂) reacts with the 5'-hydroxyl group of 5-deoxy-guanosine through a two-step mechanism: initial formation of a chlorosulfite intermediate followed by nucleophilic displacement with chloride. Robins et al. demonstrated this approach for 5'-chloro-5'-deoxyadenosine synthesis, achieving 91% yield by generating a cyclic intermediate in acetonitrile with pyridine as an acid scavenger. For guanosine derivatives, the N2-amino and O6-keto groups require protection to prevent N-chlorination or Michael addition side reactions.

Solvent and Base Optimization

Non-aqueous solvents like acetonitrile or dimethylformamide (DMF) are essential to suppress hydrolysis. A 4 mL/g solvent-to-substrate ratio ensures complete dissolution of guanosine derivatives during chlorination. Pyridine (3 equivalents) neutralizes HCl generated during the reaction, maintaining a pH > 8.8 to prevent glycosidic bond cleavage. Post-reaction, solvent exchange to methanol facilitates crystallization, with vacuum distillation at 35°C removing residual acetonitrile prior to base addition.

Table 1: Thionyl Chloride-Mediated Chlorination Conditions
Parameter Optimal Value Effect on Yield
SOCl₂ Equivalents 3.0 Maximizes conversion
Reaction Temperature 15–25°C Minimizes depurination
Pyridine Equivalents 3.0 Neutralizes HCl
Crystallization Solvent Methanol 90–95% Recovery

Protection/Deprotection Strategies

O6 and N2 Protecting Groups

The O6 position of guanosine is protected using trimethylsilylethyl (TMSE) or 2,4,6-triisopropylbenzenesulfonyl (TIPBS) groups to prevent alkylation during chlorination. N2 protection via acetyl or benzoyl groups blocks undesired side reactions with electrophilic chlorinating agents. Montgomery and Hewson’s classical method uses aqueous diazotization for 2-fluoro substitution but is unsuitable for acid-sensitive deoxyguanosine.

Sequential Deprotection and Isolation

After chlorination, TMSE groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, while TIPBS requires methanolic ammonia. Neutralization to pH 7.0 with hydrochloric acid precipitates 5'-chloro-5-deoxy-guanosine, which is triturated with cold methanol (1 mL/g) to remove residual protecting groups. Drying under vacuum at 40°C for 18 hours yields >85% pure product.

Diazotization and Halo-Dediazoniation Approaches

Non-Aqueous Diazotization Conditions

Benzyltriethylammonium nitrite (BTEA-NO₂) with acetyl chloride generates nitrosyl chloride in situ, enabling diazotization of N2-amino groups at −10°C. Subsequent chloro-dediazoniation replaces the diazonium group with chlorine without depurination. This method achieves 70–80% yields for 6-chloro-2-aminopurine derivatives, adaptable to 5'-chloro substitution via hydroxyl group activation.

Phosphoryl Chloride-Mediated Chlorination

Phosphoryl chloride (POCl₃) in acetonitrile with diisopropylethylamine (DIPEA) converts 5'-hydroxyl to 5'-chloro in a single step. Robins et al. reported 89% yield for analogous adenosine derivatives using this method, though guanosine’s O6 requires protection with trimethylsilyl chloride to prevent phosphorylation.

Comparative Analysis of Synthetic Methods

Yield and Purity Tradeoffs

Thionyl chloride provides the highest yields (>90%) but demands rigorous exclusion of moisture. Diazotization methods offer better regioselectivity for N2-protected derivatives but require cryogenic conditions. Phosphoryl chloride is cost-effective but generates corrosive byproducts.

Table 2: Method Comparison for 5'-Chloro-5-deoxy-guanosine Synthesis
Method Yield (%) Purity (%) Key Advantage
Thionyl Chloride 90–95 85–90 High-throughput suitability
Diazotization 70–80 90–95 Regioselectivity
Phosphoryl Chloride 80–85 75–80 Low-cost reagents

Scalability and Industrial Applicability

Thionyl chloride methods are readily scalable to kilogram quantities, with patent data indicating successful pilot plant trials for adenosine analogs. Conversely, diazotization requires specialized equipment for low-temperature reactions, limiting large-scale adoption.

Data Tables and Reaction Optimization

Solvent Screening for Chlorination

Methanol, ethanol, and isopropanol were compared for post-reaction crystallization. Methanol provided the highest recovery (93%) due to its low boiling point and polarity matching 5'-chloro-5-deoxy-guanosine.

Temperature-Dependent Side Reactions

At temperatures >30°C, depurination exceeds 15%, as quantified by HPLC. Maintaining reactions at 20°C reduces this to <2% while allowing complete conversion in 18 hours.

Mechanism of Action

5’-Chloro-5-deoxy-guanosine exerts its effects primarily through interaction with adenosine receptors. It acts as a selective agonist for the adenosine A1 receptor, modulating pain perception and inflammatory responses. The compound’s mechanism involves binding to the receptor and triggering downstream signaling pathways that result in analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogenated Derivatives (Cl, I): Chlorine and iodine substitutions increase molecular weight and hydrophobicity. Iodine’s larger atomic radius may enhance steric effects in enzymatic interactions compared to chlorine . Azide and Hydrazine: The azide group (-N₃) introduces reactivity for "click chemistry" applications, while hydrazine (-NHNH₂) may lead to solubility challenges due to hydrogen bonding . Sulfur Substitution: Replacing oxygen with sulfur at the 5' position (e.g., 2',5'-Dideoxy-5'-thio-Guanosine) improves metabolic stability by resisting phosphatase cleavage .

Synthetic Challenges :

  • Halogenation (Cl, I) typically requires controlled conditions to avoid over-substitution.
  • Azide incorporation demands precise quantification methods, such as RNase P-based assays, to ensure fidelity in oligonucleotide modification .
  • Hydrazinyl derivatives often form complex mixtures during synthesis, necessitating laborious purification .

Thiophosphoramidite derivatives are pivotal in antisense oligonucleotide therapies due to enhanced enzymatic resistance . The biological role of 5'-Chloro-5-deoxy-guanosine remains less explored, though its structure implies utility in probing DNA repair or telomerase activity.

Q & A

Q. How to address discrepancies in reported cytotoxicity profiles across cell lines?

  • Answer : Standardize culture conditions (e.g., serum concentration, passage number). Use ATP-based viability assays (CellTiter-Glo) and normalize to intracellular nucleotide pools. Meta-analysis of RNA-seq data identifies cell-type-specific transporters (e.g., SLC29A1) influencing uptake .

Q. Why do structural analogs of 5'-Chloro-5-deoxy-guanosine exhibit varying enzymatic selectivity?

  • Answer : Perform comparative molecular field analysis (CoMFA) to map steric/electronic effects. Crystal structures (e.g., X-ray crystallography) reveal active-site interactions. Mutagenesis studies (e.g., alanine scanning) pinpoint residues critical for binding .

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